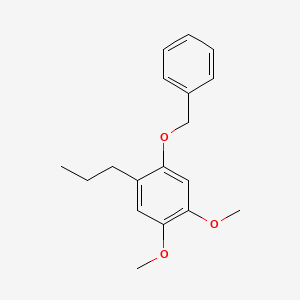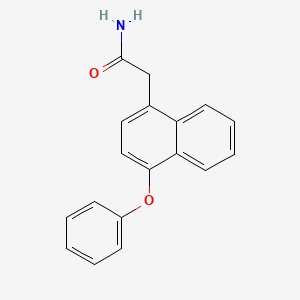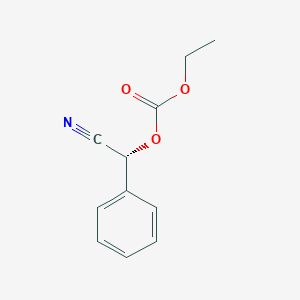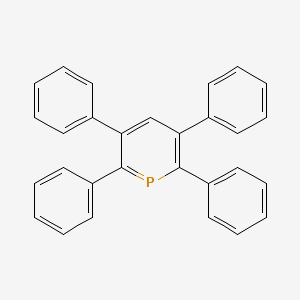
1-(Benzyloxy)-4,5-dimethoxy-2-propylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Benzyloxy)-4,5-dimethoxy-2-propylbenzene is an organic compound belonging to the class of benzene derivatives It features a benzene ring substituted with benzyloxy, dimethoxy, and propyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzyloxy)-4,5-dimethoxy-2-propylbenzene typically involves multiple steps, starting from readily available precursors. One common method includes the protection of hydroxyl groups followed by alkylation and subsequent deprotection. For instance, the benzyl protection of phenolic hydroxyl groups can be achieved using benzyl chloride in the presence of a base such as sodium hydroxide. The propyl group can be introduced via Friedel-Crafts alkylation using propyl chloride and a Lewis acid catalyst like aluminum chloride .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Solvent selection and purification techniques are also crucial to ensure the high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 1-(Benzyloxy)-4,5-dimethoxy-2-propylbenzene undergoes various chemical reactions, including:
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride.
Substitution: Nitric acid, sulfuric acid.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Phenols.
Substitution: Nitro derivatives.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 1-(Benzyloxy)-4,5-dimethoxy-2-propylbenzene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The benzyloxy and dimethoxy groups can influence the compound’s binding affinity and specificity towards these targets . The exact molecular pathways involved can vary based on the specific biological context and the nature of the target .
Comparación Con Compuestos Similares
1-(Benzyloxy)-2-iodo-4-tert-octylbenzene: Similar in structure but with an iodine substituent, used in Ullmann coupling reactions.
1-(2-Benzyloxy-2-phenylethyl)-1,2,3-triazole: A triazole derivative with antifungal activity.
1-Benzyloxy-5-phenyltetrazole: Known for its activity against androgen receptor-dependent prostate cancer cells.
Uniqueness: 1-(Benzyloxy)-4,5-dimethoxy-2-propylbenzene is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
583026-97-5 |
|---|---|
Fórmula molecular |
C18H22O3 |
Peso molecular |
286.4 g/mol |
Nombre IUPAC |
1,2-dimethoxy-4-phenylmethoxy-5-propylbenzene |
InChI |
InChI=1S/C18H22O3/c1-4-8-15-11-17(19-2)18(20-3)12-16(15)21-13-14-9-6-5-7-10-14/h5-7,9-12H,4,8,13H2,1-3H3 |
Clave InChI |
FUZPSORMISWKQM-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=CC(=C(C=C1OCC2=CC=CC=C2)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetamide,2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl-](/img/structure/B12577831.png)
![12-[(2-Bromopropanoyl)oxy]dodecanoic acid](/img/structure/B12577841.png)
![3,3-Difluorotricyclo[4.2.1.0~2,5~]nonane](/img/structure/B12577842.png)
![Methyl 2-[(tert-butylamino)sulfanyl]benzoate](/img/structure/B12577845.png)
![Acetamide,2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl-](/img/structure/B12577848.png)
![(5aR,8aR,9R)-9-(3,4-dihydroxy-5-methoxy-phenyl)-5a,6,8a,9-tetrahydroisobenzofuro[6,5-f][1,3]benzodioxole-5,8-dione](/img/structure/B12577849.png)


![5-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-triazole-4-carbaldehyde](/img/structure/B12577879.png)

![[1-(4-Dodecylbenzene-1-sulfonyl)piperidin-2-yl]methanol](/img/structure/B12577891.png)

![3,5-Dihydroxy-4-[(3,4,5-trihydroxyphenyl)methoxy]benzoic acid](/img/structure/B12577904.png)

